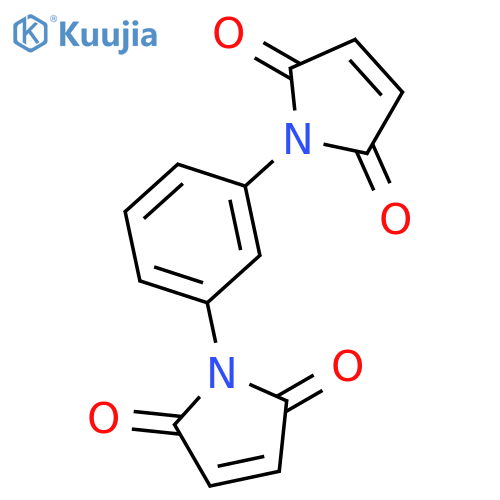Cas no 3006-93-7 (1,1'-(Benzene-1,3-diyl)bis(1H-pyrrole-2,5-dione))

3006-93-7 structure
商品名:1,1'-(Benzene-1,3-diyl)bis(1H-pyrrole-2,5-dione)
1,1'-(Benzene-1,3-diyl)bis(1H-pyrrole-2,5-dione) 化学的及び物理的性質
名前と識別子
-
- 1,1'-(1,3-Phenylene)bis(1H-pyrrole-2,5-dione)
- n,n-(1,3-phenylene)dimaleimide
- n,n-1,3-phenylene bismaleimide
- 1,3-dimaleimidobenzene~n,n-(1,3-phenylene)bismaleimide
- n,n'-1,3-phenylene bismaleimide
- 1,1'-(1,3-phenylene)bis-1h-pyrrole-5-dione
- 1,1'-(m-phenylene)bis-1h-pyrrole-2,5-dione
- 1,1'-(phenylene)bis-1h-pyrrole-5-dione
- 1,3-bismaleimidobenzene
- 1,3-dimaleimidobenzene
- 5-dione,1,1'-(1,3-phenylene)bis-1h-pyrrole-2
- hva2
- hva-2curingagent
- N,N'-1,3-Phenylenedimaleimide
- N,N'-(1,3-Phenylene)dimaleimide
- 1,1'-m-Phenylen-bis-pyrrol-2,5-dion
- 1,1'-m-phenylene-bis-pyrrole-2,5-dione
- m-Dimaleimidobenzene
- m-phdm
- N,N'-1,3-Bismaleimidobenzene
- N,N'-meta-phenylene-bis-maleimide
- N,N'-m-phenylenedimaleimide
- VANAX MBM
- N,N'-1,3-Phenylenebismaleimide
- m-Phenylenedimaleimide
- m-Phenylenebismaleimide
- HVA 2
- 1,3-Phenylenebismaleimide
- N,N'-m-Phenylenemaleimide
- HVA-2 curing agent
- 1H-Pyrrole-2,5-dione, 1,1'-(1,3-phenylene)bis-
- N,N'-(m-Phenylene)bismaleimide
- N,N'-(m-Phenylenedimaleimide)
- 1,1'-(1,3-Phenylene)bis-1H-pyrrole-2,5-dione
- 1,1'-(1,3-Phenylene)bi
- N,N'-4,4'-DIPHENYLMETHYLENE-BISMALEIMIDE
- 1,1'-(Benzene-1,3-diyl)bis(1H-pyrrole-2,5-dione)
-
- MDL: MFCD00022569
- インチ: 1S/C14H8N2O4/c17-11-4-5-12(18)15(11)9-2-1-3-10(8-9)16-13(19)6-7-14(16)20/h1-8H
- InChIKey: IPJGAEWUPXWFPL-UHFFFAOYSA-N
- ほほえんだ: O=C1C([H])=C([H])C(N1C1C([H])=C([H])C([H])=C(C=1[H])N1C(C([H])=C([H])C1=O)=O)=O
計算された属性
- せいみつぶんしりょう: 268.04800
- どういたいしつりょう: 268.048407
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 480
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 74.8
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.3140 (rough estimate)
- ゆうかいてん: 200.0 to 204.0 deg-C
- ふってん: 411.39°C (rough estimate)
- フラッシュポイント: 250.7 °C
- 屈折率: 1.5910 (estimate)
- すいようせい: 無視できる溶解
- PSA: 74.76000
- LogP: 0.67540
- ようかいせい: 水に微溶解する
1,1'-(Benzene-1,3-diyl)bis(1H-pyrrole-2,5-dione) セキュリティ情報
-
記号:

- ヒント:あぶない
- 危害声明: H302-H330
- 警告文: P260-P264-P270-P271-P284-P301+P312+P330-P304+P340+P310-P403+P233-P405-P501
- 危険物輸送番号:UN 2811 6.1/PG 2
- WGKドイツ:3
- 危険カテゴリコード: R22;R26;R36/37/38
- セキュリティの説明: S27-S28-S36/37/39-S45-S38-S28A
- RTECS番号:ON6125000
-
危険物標識:

- 危険レベル:6.1
- セキュリティ用語:S28A;S36/37/39;S38;S45
- リスク用語:R22; R26; R36/37/38
- ちょぞうじょうけん:有毒室
- 包装グループ:II
1,1'-(Benzene-1,3-diyl)bis(1H-pyrrole-2,5-dione) 税関データ
- 税関コード:2925190090
- 税関データ:
中国税関コード:
2925190090概要:
2925190090他のイミド及びその誘導体塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2925190090他のイミド及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
1,1'-(Benzene-1,3-diyl)bis(1H-pyrrole-2,5-dione) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | 347282-25G |
N,N'-1,3-Phenylenedimaleimide, 97% |
3006-93-7 | 97% | 25G |
¥ 318 | 2022-04-26 | |
| abcr | AB123404-500 g |
N,N'-1,3-Phenylene bismaleimide, 97%; . |
3006-93-7 | 97% | 500 g |
€337.80 | 2023-07-20 | |
| Alichem | A109005441-1000g |
1,1'-(1,3-Phenylene)bis(1H-pyrrole-2,5-dione) |
3006-93-7 | 95% | 1000g |
$423.50 | 2023-09-02 | |
| Chemenu | CM195605-1000g |
N.N-m-phenylene dimaleimide |
3006-93-7 | 95% | 1000g |
$360 | 2022-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1227531-500g |
N,N-1,3-Phenylenedimaleimide |
3006-93-7 | 98% | 500g |
¥258.00 | 2024-08-02 | |
| BAI LING WEI Technology Co., Ltd. | R6777822-100mg-100mg |
1,1'-(Benzene-1,3-diyl)bis(1H-pyrrole-2,5-dione) |
3006-93-7 | 100mg |
¥150 | 2023-11-24 | ||
| A2B Chem LLC | AB76686-500g |
N,N'-1,3-Phenylenedimaleimide |
3006-93-7 | >97.0%(GC) | 500g |
$231.00 | 2024-04-20 | |
| Aaron | AR003T6I-500g |
N,N'-1,3-Phenylenedimaleimide |
3006-93-7 | 98% | 500g |
$19.00 | 2025-02-11 | |
| Apollo Scientific | OR7304-1g |
1,1'-(Benzene-1,3-diyl)bis(1H-pyrrole-2,5-dione) |
3006-93-7 | 97% | 1g |
£15.00 | 2025-02-20 | |
| Ambeed | A395733-100g |
N,N-1,3-Phenylenedimaleimide |
3006-93-7 | 98% | 100g |
$15.0 | 2025-02-27 |
1,1'-(Benzene-1,3-diyl)bis(1H-pyrrole-2,5-dione) サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:3006-93-7)N,N'-1,3-Phenylene bismaleimide
注文番号:sfd18623
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:38
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:3006-93-7)N,N'-1,3-Phenylene bismaleimide
注文番号:LE18859
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:20
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:3006-93-7)硫化剂PM
注文番号:LE27003102
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 13:00
価格 ($):discuss personally
1,1'-(Benzene-1,3-diyl)bis(1H-pyrrole-2,5-dione) 関連文献
-
Bappaditya Gole,Arun Kumar Bar,Arijit Mallick,Rahul Banerjee,Partha Sarathi Mukherjee Chem. Commun. 2013 49 7439
-
Chien-Ho Huang,Ying-Ling Liu Polym. Chem. 2020 11 1606
-
B. Willocq,R. K. Bose,F. Khelifa,S. J. Garcia,Ph. Dubois,J.-M. Raquez J. Mater. Chem. A 2016 4 4089
-
Taku Shoji,Takanori Araki,Nanami Iida,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Tetsuo Okujima Org. Chem. Front. 2019 6 195
-
Ge Wu,Yujing Yao,Wenliang Zhang Org. Chem. Front. 2021 8 6259
3006-93-7 (1,1'-(Benzene-1,3-diyl)bis(1H-pyrrole-2,5-dione)) 関連製品
- 941-69-5(N-Phenylmaleimide)
- 29753-26-2(1-(4-aminophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione)
- 42189-56-0(N-(1-Pyrenyl) Maleimide)
- 5702-75-0(N-4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenylacetamide)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 307-59-5(perfluorododecane)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
推奨される供給者
Amadis Chemical Company Limited
(CAS:3006-93-7)1,1'-(Benzene-1,3-diyl)bis(1H-pyrrole-2,5-dione)

清らかである:99%
はかる:500g
価格 ($):200.0
Jiangsu Xinsu New Materials Co., Ltd
(CAS:3006-93-7)

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ









